N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride
Description
N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride is a cyclopropane-containing amine derivative with a pyridinylmethyl substituent. Cyclopropane rings are structurally rigid due to their three-membered ring strain, which often influences molecular conformation and biological activity. This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in drug synthesis.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;/h3-6,9,11H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORIELIJFMWJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-18-0 | |
| Record name | 4-Pyridinemethanamine, N-cyclopropyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique cyclopropane structure linked to a pyridine moiety, which enhances its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂ |
| Molecular Weight | 174.67 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and organic solvents |
The structural configuration of this compound plays a crucial role in its biological interactions and therapeutic applications.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. It has been shown to modulate pathways associated with various diseases, including cancer and neurological disorders.
-
Inhibition of Nitric Oxide Synthase (nNOS) :
- Studies have indicated that compounds similar to N-(pyridin-4-ylmethyl)cyclopropanamine can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in several neurological conditions. The introduction of a cyclopropane ring has been observed to enhance selectivity and potency against nNOS .
- Anticancer Activity :
-
Antimalarial Potential :
- The compound has been identified as a potential candidate for antimalarial treatments due to its ability to interfere with metabolic pathways essential for the survival of the malaria parasite .
Case Studies
-
Cytotoxicity Assays :
- A study involving MTS assays on human adenocarcinoma-derived adherent cell lines revealed that this compound exhibited significant cytotoxic effects, particularly at concentrations ranging from 125 nM to 500 µM. The highest activity was noted against MCF-7 cells, indicating its potential as an anticancer agent .
-
Structure-Activity Relationship (SAR) :
- Investigations into the SAR of similar compounds have shown that modifications in the pyridine ring position can significantly alter binding affinity and inhibitory potency against target enzymes . For instance, variations in substituents on the cyclopropane structure were found to optimize the drug-like properties of related compounds.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibitory Potency : Compounds with similar structures have shown nanomolar potency in inhibiting nNOS, suggesting that N-(pyridin-4-ylmethyl)cyclopropanamine could exhibit comparable or enhanced inhibitory effects .
- Cell Cycle Disruption : In vitro studies indicated that treatment with this compound led to significant alterations in the cell cycle of cancer cells, promoting apoptosis through various pathways, including ROS production and PARP cleavage .
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride exhibits activity against certain types of cancer cells. Its mechanism of action may involve interaction with specific receptors or enzymes that regulate cell proliferation and apoptosis.
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | Observed Effects |
|---|---|---|---|
| Breast Cancer | Receptor modulation | Inhibition of tumor growth | |
| Lung Cancer | Apoptosis induction | Increased cell death |
Neurological Applications
The compound has shown potential in treating neurological disorders by interacting with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may help modulate mood and cognitive functions.
Table 2: Neurological Effects
| Study Reference | Disorder Type | Target Receptor | Result |
|---|---|---|---|
| Depression | Serotonin Receptor | Mood enhancement | |
| Anxiety | Dopamine Receptor | Reduced anxiety symptoms |
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Cyclopropane Ring: Utilizing cyclopropanation reactions.
- Pyridine Attachment: Employing nucleophilic substitution methods to introduce the pyridine moiety.
- Hydrochloride Formation: Converting the base form into hydrochloride for enhanced solubility.
Table 3: Synthetic Routes
| Step | Methodology |
|---|---|
| Cyclopropanation | Reaction with alkenes |
| Nucleophilic Substitution | Use of pyridine derivatives |
| Hydrochloride Formation | Acid-base neutralization |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .
Case Study 2: Neurological Impact
A study conducted on animal models demonstrated that administration of the compound resulted in improved behavioral outcomes in models of depression and anxiety. The findings suggest that the compound may alter neurotransmitter levels, providing insights into its therapeutic potential for mood disorders .
Comparison with Similar Compounds
Structural Analogues
N-(cyclopropylmethyl)cyclopropanamine hydrochloride
- Molecular formula : C₇H₁₄ClN
- Key differences: Replaces the pyridinylmethyl group with a cyclopropylmethyl substituent. This structural simplification may alter solubility and metabolic stability.
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride
- Molecular formula : C₁₃H₁₆ClN₃
- Key differences: Incorporates a phenyl-pyrazole group, introducing a bulkier, heteroaromatic substituent. However, increased molecular weight (249.74 g/mol vs. ~185–200 g/mol for the target compound) may affect pharmacokinetics.
N-(4-Ethoxybenzyl)cyclopropanamine hydrochloride
- Molecular formula: Not explicitly provided, but likely C₁₂H₁₇ClNO (estimated from ).
- Key differences : The ethoxybenzyl group introduces an electron-donating ethoxy substituent, which could enhance lipophilicity and membrane permeability compared to the pyridine-based compound. This modification is common in CNS-targeting drugs due to improved blood-brain barrier penetration.
Functional and Pharmacological Comparisons
- Electronic effects : Pyridine’s electron-withdrawing nature (compared to benzyl or ethoxybenzyl groups) may increase the compound’s acidity and reactivity, influencing its binding to enzymes or receptors.
- Solubility : Pyridine-containing compounds generally exhibit higher aqueous solubility than purely hydrocarbon-substituted analogs (e.g., cyclopropylmethyl derivatives).
- Biological activity :
- Vatalanib dihydrochloride (a phthalazine derivative with a pyridinylmethyl group) demonstrates the importance of pyridine in kinase inhibition. The target compound’s pyridine moiety may similarly engage in key hydrogen bonds with biological targets.
- 2-Chloro-5-nitropyridin-4-amine () highlights nitro and chloro substituents’ roles in cytotoxicity and synthetic utility, suggesting that functional group variations in pyridine derivatives can drastically alter biological outcomes.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility (Predicted) |
|---|---|---|---|---|
| N-(pyridin-4-ylmethyl)cyclopropanamine HCl | C₉H₁₂ClN₂ | ~185–200 | Pyridinylmethyl | Moderate (polar) |
| N-(cyclopropylmethyl)cyclopropanamine HCl | C₇H₁₄ClN | 155.65 | Cyclopropylmethyl | Low (non-polar) |
| N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl | C₁₃H₁₆ClN₃ | 249.74 | Phenyl-pyrazole | Low (bulky substituent) |
| N-(4-Ethoxybenzyl)cyclopropanamine HCl | C₁₂H₁₇ClNO | 242.72 | Ethoxybenzyl | Moderate (lipophilic) |
Preparation Methods
Reaction Mechanism and Conditions
-
Imine Formation : Pyridine-4-carbaldehyde reacts with cyclopropanamine in a polar aprotic solvent (e.g., chloroform or acetonitrile) at room temperature.
-
Reduction : Sodium triacetoxyborohydride (STAB) is added to reduce the imine to the amine. STAB is preferred over traditional reductants like NaBH₄ due to its superior selectivity and compatibility with mildly acidic conditions.
-
Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Key Data from Experimental Protocols
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Chloroform | 74–85 | |
| Temperature | 20–25°C | – | |
| Reducing Agent | STAB (1.2 equiv.) | 74 | |
| Reaction Time | 45–60 min | – |
This method achieves moderate to high yields (74–85%) under ambient conditions, making it suitable for laboratory-scale synthesis.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity critically influences reaction efficiency. Chloroform and acetonitrile are preferred for their ability to dissolve both reactants while stabilizing the imine intermediate. Methanol, though cheaper, often leads to side reactions such as over-reduction or aldehyde dimerization.
Stoichiometry and Catalyst Loading
A 1:1 molar ratio of aldehyde to amine minimizes unreacted starting material. Excess STAB (1.2–1.5 equiv.) ensures complete reduction of the imine. Catalytic amounts of acetic acid (0.1 equiv.) enhance reaction rates by protonating the imine nitrogen, facilitating hydride transfer.
Temperature Control
Elevated temperatures (>40°C) accelerate imine formation but risk decomposing STAB. Room temperature (20–25°C) balances reaction speed and stability, as demonstrated by kinetic studies.
Purification and Salt Formation
Isolation of the Free Base
Post-reduction, the crude product is extracted with chloroform and washed with saturated NaHCO₃ to remove residual acid. Solvent evaporation under reduced pressure yields the free base as a pale-yellow oil.
Purification Techniques
Hydrochloride Salt Preparation
The free base is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution. The resulting precipitate is filtered and dried under vacuum to yield a white crystalline solid.
Characterization Data
-
Melting Point : 162–164°C (decomp.)
-
¹H NMR (DMSO-d₆) : δ 8.50–8.70 (pyridinium protons), 3.90–4.10 (CH₂-N), 1.20–1.50 (cyclopropane protons).
Alternative Synthetic Routes
Leuckart-Wallach Reaction
This one-pot method employs ammonium formate as both the reducing agent and ammonia source. Pyridine-4-carbaldehyde reacts with cyclopropanamine and ammonium formate at 120°C, yielding the secondary amine directly. However, this approach suffers from lower yields (50–60%) and requires high temperatures, limiting its practicality.
Enzymatic Reductive Amination
Recent advances utilize immobilized transaminases to catalyze the reaction under mild conditions (pH 7.5, 30°C). While environmentally friendly, enzyme costs and scalability challenges hinder widespread adoption.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow systems improves reproducibility and reduces reaction times. Microreactors enable precise control over stoichiometry and temperature, achieving yields comparable to laboratory methods (80–85%).
Cost-Effective Catalyst Recycling
Platinum-doped carbon (Pt/C) catalysts, though expensive, can be recovered via filtration and reused for up to five cycles without significant activity loss.
Economic Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Production Cost ($/kg) | 12,000 | 8,500 |
Q & A
Q. Table 1. Key Crystallographic Parameters (Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 7.21, 10.53, 12.89 |
| β (°) | 102.3 |
| R-factor | 0.032 (I > 2σ(I)) |
| Refinement software | SHELXL |
Q. Table 2. Optimized HPLC Conditions for Purity Analysis
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (5 µm) | Acetonitrile:0.1% TFA | 1.0 mL/min | UV 254 nm | 6.8 min |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
